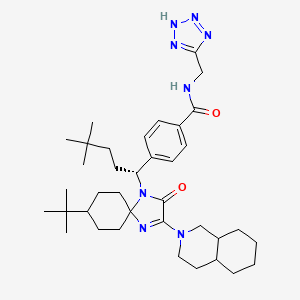

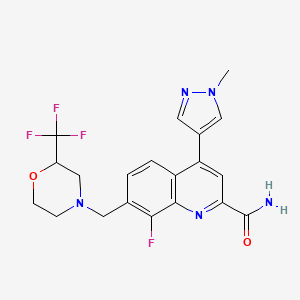

Spiroimidazolone derivative 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé de spiroimidazolone 2 est un composé caractérisé par une structure spirocyclique qui intègre un cycle d'imidazolone. Ce motif structurel unique est important en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la conception de médicaments. Le squelette spirocyclique confère rigidité et tridimensionnalité, ce qui peut améliorer l'interaction du composé avec les cibles biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dérivé de spiroimidazolone 2 implique généralement l'utilisation d'alcools propargyliques comme partenaires de couplage dans une réaction d'annulation en cascade catalysée par le Rhodium(III). Cette méthode permet la construction régiosélective de la structure spirocyclique dans des conditions douces . Une autre approche implique l'utilisation de réactions de cyclisation-réarrangement catalysées par le cuivre, qui donnent également accès à des dérivés de spiroimidazolone avec une grande économie d'atomes .

Méthodes de production industrielle : La production industrielle du dérivé de spiroimidazolone 2 peut impliquer la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le choix du catalyseur et des conditions réactionnelles est optimisé pour garantir un rendement élevé et une pureté du produit final. La chimie en flux continu et les plateformes de synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de spiroimidazolone 2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent se produire à des positions spécifiques sur le cycle d'imidazolone, facilitées par des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans le tétrahydrofurane.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que la triéthylamine.

Principaux produits formés :

Oxydation : Formation de dérivés de spiroimidazolone avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Formation de dérivés de spiroimidazolone réduits avec des groupes fonctionnels hydrogénés.

Substitution : Formation de dérivés de spiroimidazolone substitués avec divers groupes alkyles ou acyles.

4. Applications de la recherche scientifique

Le dérivé de spiroimidazolone 2 a une large gamme d'applications dans la recherche scientifique :

Industrie : Utilisé dans le développement d'agrochimiques et de chromophores de protéines fluorescentes.

5. Mécanisme d'action

Le mécanisme d'action du dérivé de spiroimidazolone 2 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un modulateur du protéasome en se liant au complexe protéasome et en modifiant son activité. Cela peut conduire à l'accumulation de protéines mal repliées et induire l'apoptose dans les cellules cancéreuses . De plus, la structure spirocyclique du composé permet une liaison sélective aux récepteurs et aux enzymes, influençant divers processus biologiques.

Composés similaires :

Imidazol-4-ones : Ces composés partagent le noyau d'imidazolone mais manquent de la structure spirocyclique, ce qui entraîne des activités biologiques différentes.

Spiroindolones : Ces composés ont une structure spirocyclique similaire à celle des spiroimidazolones mais intègrent un cycle indole au lieu d'un cycle d'imidazolone.

Unicité : Le dérivé de spiroimidazolone 2 est unique en raison de sa combinaison d'un squelette spirocyclique et d'un cycle d'imidazolone. Cette caractéristique structurelle améliore sa rigidité et sa tridimensionnalité, améliorant son interaction avec les cibles biologiques et augmentant potentiellement son efficacité en tant qu'agent thérapeutique.

Applications De Recherche Scientifique

Spiroimidazolone derivative 2 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of spiroimidazolone derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may act as a proteasome modulator by binding to the proteasome complex and altering its activity. This can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells . Additionally, the compound’s spirocyclic structure allows for selective binding to receptors and enzymes, influencing various biological processes.

Comparaison Avec Des Composés Similaires

Imidazol-4-ones: These compounds share the imidazolone core but lack the spirocyclic structure, resulting in different biological activities.

Spiroindolones: These compounds have a spirocyclic structure similar to spiroimidazolones but incorporate an indole ring instead of an imidazolone ring.

Uniqueness: Spiroimidazolone derivative 2 is unique due to its combination of a spirocyclic framework and an imidazolone ring. This structural feature enhances its rigidity and three-dimensionality, improving its interaction with biological targets and potentially increasing its efficacy as a therapeutic agent.

Propriétés

Formule moléculaire |

C37H56N8O2 |

|---|---|

Poids moléculaire |

644.9 g/mol |

Nom IUPAC |

4-[(1R)-1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-8-tert-butyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |

InChI |

InChI=1S/C37H56N8O2/c1-35(2,3)19-17-30(26-11-13-27(14-12-26)33(46)38-23-31-40-42-43-41-31)45-34(47)32(44-22-18-25-9-7-8-10-28(25)24-44)39-37(45)20-15-29(16-21-37)36(4,5)6/h11-14,25,28-30H,7-10,15-24H2,1-6H3,(H,38,46)(H,40,41,42,43)/t25?,28?,29?,30-,37?/m1/s1 |

Clé InChI |

QRNMPSNUYHYWGG-RLLJVHIDSA-N |

SMILES isomérique |

CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)N5CCC6CCCCC6C5 |

SMILES canonique |

CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)N5CCC6CCCCC6C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)

![[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B10836210.png)

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)

![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)

![ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate](/img/structure/B10836278.png)

![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)